2-Benzoylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry:

- Antiproliferative and Anticancer Potential: Studies have shown that 2-benzoylpyridine derivatives exhibit promising antiproliferative activity against various cancer cell lines []. These derivatives, particularly thiosemicarbazones, can potentially disrupt iron metabolism within cancer cells, leading to cell death []. However, further research is needed to fully understand the mechanisms of action and potential therapeutic applications.

- Metal Chelation: 2-Benzoylpyridine can form complexes with metal ions, making it a potential candidate for developing chelating agents. These agents can bind and remove harmful metals from the body, potentially treating metal poisoning or alleviating diseases associated with metal dysregulation [].

Coordination Chemistry:

- Ligand Design: 2-Benzoylpyridine acts as a bidentate ligand, meaning it can bind to a central metal atom through two donor atoms. This property makes it useful in designing and synthesizing various coordination complexes with diverse functionalities and potential applications []. For example, 2-benzoylpyridine complexes with transition metals like copper have been explored for their antibacterial activity [].

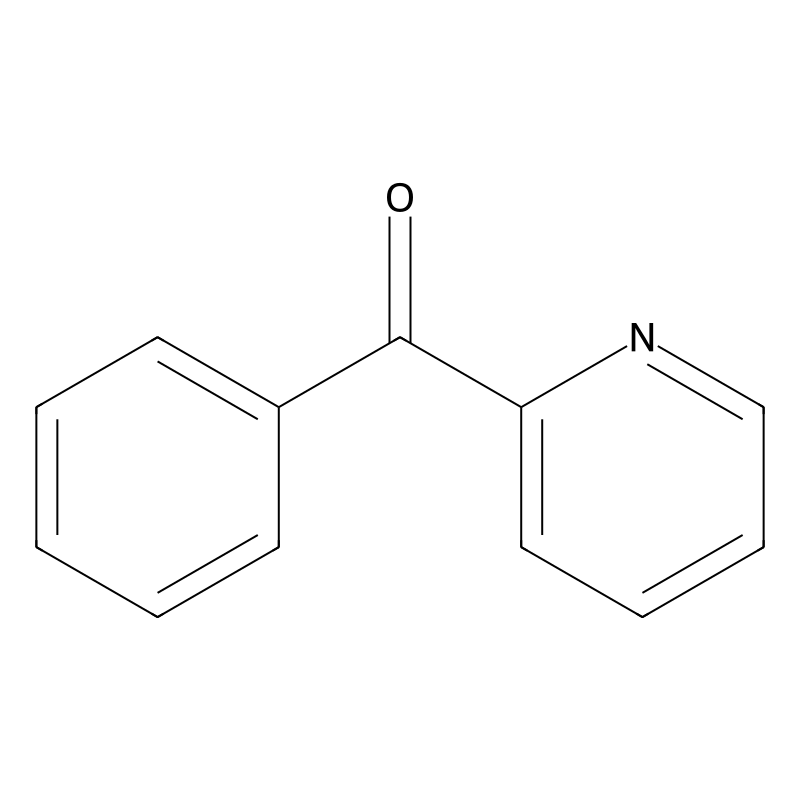

2-Benzoylpyridine is an organic compound with the molecular formula C₁₂H₉NO. It is characterized by a pyridine ring substituted at the second position with a benzoyl group. This compound exhibits notable properties, including being a yellow crystalline solid that is soluble in organic solvents. Its structure consists of a pyridine ring (a six-membered aromatic heterocycle containing nitrogen) and a benzoyl group (a phenyl group attached to a carbonyl), making it a member of the benzoylpyridine class of compounds.

The compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential biological activities.

Currently, there is no extensive research available on the specific mechanism of action of 2-Benzoylpyridine in biological systems. However, its potential role could be related to its ability to interact with biomolecules through its aromatic rings and the carbonyl group []. Further research is needed to elucidate its specific biological effects.

- Oxidation Reactions: 2-Benzoylpyridine can be oxidized to form 2-pyridinecarboxylate ligands when reacted with metal complexes such as ruthenium(II) hydrido carbonyl complexes .

- Catalytic Reactions: It has been used in catalytic carbonylation reactions, showcasing its ability to facilitate the conversion of methanol to acetic acid when coordinated with rhodium(I) complexes .

- Intramolecular Reactions: In the presence of copper(I) thiocyanate, 2-benzoylpyridine undergoes intramolecular oxidative cyclization, leading to the formation of new cyclic structures .

Research indicates that 2-benzoylpyridine possesses various biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of 2-benzoylpyridine exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

- Anticancer Activity: Some derivatives have been investigated for their cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts.

Several methods exist for synthesizing 2-benzoylpyridine, including:

- One-Step Oxidation: A method involves the oxidation of phenyl(pyridine-2-yl)methanol using ionic hydrides as catalysts and dry air or oxygen as oxidizing agents at mild temperatures (0-30 °C). This method boasts high yields (up to 95%) and is environmentally friendly .

- Condensation Reactions: Another approach includes the condensation of pyridine derivatives with benzoyl chloride or benzaldehyde under acidic or basic conditions.

- Photochemical Methods: Photocyclization processes involving di(2-pyridyl) ketone and 2-benzoylpyridine have been explored for producing novel compounds .

2-Benzoylpyridine finds applications across various domains:

- Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds due to its biological activity.

- Catalysis: Its coordination properties make it useful in catalysis, particularly in carbonylation reactions.

- Material Science: The compound is also explored for use in developing advanced materials due to its unique chemical structure.

Interaction studies of 2-benzoylpyridine with various metal complexes have revealed its potential as a ligand. For instance:

- Dicarbonylrhodium(I) Complexes: The compound forms stable complexes with dicarbonylrhodium(I), enhancing catalytic activity in methanol carbonylation reactions .

- Ruthenium Complexes: Interaction with ruthenium complexes leads to oxidation reactions that modify the ligand's properties and reactivity .

These studies highlight the importance of 2-benzoylpyridine in coordination chemistry and catalysis.

Several compounds are structurally similar to 2-benzoylpyridine, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2-Acetylpyridine | Pyridine derivative | Used as a flavoring agent; exhibits antimicrobial activity. |

| 3-Benzoylpyridine | Isomer of benzoylpyridine | Displays different reactivity patterns compared to 2-benzoylpyridine. |

| 4-Benzoylpyridine | Isomer with different substitution | Investigated for its potential in organic synthesis and catalysis. |

The uniqueness of 2-benzoylpyridine lies in its specific position of substitution on the pyridine ring, which influences its reactivity and biological activity compared to its isomers.

Oxidation-Based Synthetic Routes

Phenyl(pyridine-2-yl)methanol Oxidation with Ionic Hydrides

The oxidation of phenyl(pyridine-2-yl)methanol to 2-benzoylpyridine using ionic hydrides (e.g., NaH, KH) represents a redox-neutral, high-efficiency method. Under inert atmospheres (dry air/oxygen) at 0–30°C, this approach achieves yields exceeding 95% in solvents like tetrahydrofuran (THF) or toluene. The reaction mechanism involves deprotonation of the alcohol by the ionic hydride, followed by oxygen insertion to form the ketone.

| Parameter | Optimal Conditions |

|---|---|

| Catalyst | NaH or KH (1:0.5–2 molar ratio) |

| Solvent | THF, toluene |

| Temperature | 0–30°C |

| Reaction Time | 0.5–4 hours |

| Yield | 95%+ |

This method eliminates toxic reagents like CrO₃/AlCl₃, addressing environmental concerns.

Comparative Analysis of Traditional vs. Environmentally Friendly Oxidants

Traditional oxidation methods, such as CrO₃/AlCl₃ or CuCl₂ complexes, suffer from low yields (~80%), toxicity, and complex catalyst synthesis. In contrast, modern approaches prioritize sustainability:

| Oxidant | Yield | Conditions | Environmental Impact |

|---|---|---|---|

| CrO₃/AlCl₃ | ~80% | Harsh, acidic | High (chromium waste) |

| CuCl₂ complexes | ~85% | Acetonitrile, reflux | Moderate (copper residues) |

| Ionic Hydrides | 95%+ | Mild (0–30°C) | Low (air/oxygen as oxidant) |

Ionic hydride systems excel in selectivity and scalability, making them preferable for industrial applications.

Reductive Arylation and Subsequent Oxidation Strategies

Light-Driven Reductive Coupling of Cyanopyridines with Aromatic Aldehydes

A catalyst-free, photochemical reductive arylation enables the synthesis of secondary alcohols, which are subsequently oxidized to 2-benzoylpyridine. Under UV light (365 nm), aromatic aldehydes react with cyanopyridines via ketyl radical intermediates, forming aryl–pyridine linkages. This method avoids transition-metal catalysts and operates at ambient conditions.

| Substrate | Product | Yield |

|---|---|---|

| Benzaldehyde + 2-cyanopyridine | 2-Benzoylpyridine | 85–92% |

| 4-Methoxybenzaldehyde | 4-Methoxy-2-benzoylpyridine | 78% |

Post-reduction, oxidation with KMnO₄ in aqueous media completes the ketone formation.

Flow Chemistry Integration for Scalable Synthesis

Telescoped flow systems combine reductive coupling and oxidation in a single process, enhancing throughput and reproducibility. A two-stage reactor setup (Figure 1) enables:

- Stage 1: Photochemical reductive arylation in a UV-reactor.

- Stage 2: Oxidation with KMnO₄ in a PFA coil, achieving <10-minute residence times.

Advantages:

- High Efficiency: Yields >90% for diverse substrates.

- Scalability: Continuous processing minimizes batch-to-batch variability.

- Safety: Avoids hazardous intermediates via in-line purification.

Friedel-Crafts and Grignard-Based Approaches

While Friedel-Crafts acylation and Grignard reactions are historically significant, modern 2-benzoylpyridine synthesis increasingly adopts oxidation and photochemical methods. Traditional Grignard protocols face challenges in regioselectivity and scalability, though catalytic systems (e.g., Cu or Pd) may improve yields.

Green Chemistry Innovations

Peroxodisulfate-Mediated Regioselective Acylation

Peroxydisulfate (S₂O₈²⁻) is a strong oxidant used in industrial polymerizations, but its application in 2-benzoylpyridine synthesis remains unexplored in the provided literature. Future research may investigate its role in direct C–H oxidation of pyridine derivatives.

Solvent-Free and Catalyst-Free Reaction Systems

The photochemical reductive arylation step operates under solvent-free conditions, leveraging light as the sole energy source. This aligns with green chemistry principles by minimizing waste and reagent consumption.

The study of 2-benzoylpyridine’s coordination chemistry has revealed its ability to form stable complexes with a variety of transition and post-transition metal ions. The ligand’s dual donor sites—namely, the nitrogen atom of the pyridine ring and the oxygen atom of the benzoyl group—facilitate diverse binding modes, leading to the formation of complexes with distinct geometries and electronic properties. This section systematically explores the complexation patterns of 2-benzoylpyridine with key metal ions, the structural and reactivity insights gained from bismuth(III) complexes, and the broader implications for coordination chemistry.

Transition Metal Complexation Patterns

Copper(II), Nickel(II), Manganese(II) Coordination Dynamics

The interaction of 2-benzoylpyridine with first-row transition metals such as copper(II), nickel(II), and manganese(II) has been extensively investigated, revealing a spectrum of coordination geometries and electronic structures. In the case of copper(II), the formation of complexes with 2-benzoylpyridine-derived hydrazone ligands has been documented, with the ligand typically adopting an E conformation about the azo bond and coordinating through a N(pyridine)-N(azo)-O chelating system [5]. The resulting copper(II) complexes exhibit diverse stoichiometries and geometries, including mononuclear and binuclear species. For instance, complexes such as [Cu(2-benzoylpyridine benzhydrazone)2], [Cu(2-benzoylpyridine benzhydrazone)Cl]·H2O, and Cu2(2-benzoylpyridine benzhydrazone)22·4H2O have been synthesized and characterized using methods such as single crystal X-ray diffraction, infrared spectroscopy, and electron paramagnetic resonance spectroscopy [5]. These studies demonstrate that the copper(II) ion can adopt square planar or distorted octahedral geometries, depending on the ligand environment and coordination number.

Nickel(II) complexes with 2-benzoylpyridine have also been reported, with a notable example being a square planar nickel(II) complex derived from a unique metal ion-mediated reaction in acetonitrile under strongly basic conditions [6]. In this case, the ligand undergoes a transformation to yield the anion of 3-hydroxy-3-phenyl-(3-pyridin-2-yl)propanenitrile, which coordinates to the nickel(II) center. The resulting complex has been structurally characterized by single crystal X-ray diffraction, confirming the square planar geometry typical of nickel(II) complexes in a d8 electronic configuration [6]. Spectroscopic studies, including ligand field and electronic spectra, further corroborate the coordination environment.

Manganese(II) coordination with 2-benzoylpyridine-based ligands, particularly thiocarbohydrazone derivatives, has yielded mononuclear complexes with square pyramidal geometry [7]. For example, the complex [Mn(1,5-bis(2-benzoylpyridine)thiocarbohydrazone)Cl2]·H2O was synthesized and characterized, with single crystal X-ray diffraction revealing coordination through the thione sulfur atom [7]. The molecular packing and intermolecular interactions in these complexes are influenced by solvent inclusion and are stabilized by non-covalent interactions, as quantified by Hirshfeld surface analyses [7]. Density functional theory calculations have provided insights into the electronic structure, with the band gap of the complex estimated at 2.45 electron volts, in agreement with electronic spectral data [7].

The following table summarizes key structural and spectroscopic data for representative copper(II), nickel(II), and manganese(II) complexes with 2-benzoylpyridine or its derivatives:

| Metal Ion | Ligand System | Geometry | Key Coordination Sites | Characterization Techniques | Notable Findings |

|---|---|---|---|---|---|

| Copper(II) | 2-benzoylpyridine benzhydrazone | Square planar, | N(pyridine), N(azo), O | X-ray, IR, EPR, magnetic, elemental | E conformation, binuclear species observed |

| binuclear possible | |||||

| Nickel(II) | 3-hydroxy-3-phenyl-(3-pyridin-2-yl)propanenitrile | Square planar | N, O | X-ray, ligand field, electronic | Metal ion-assisted ligand transformation |

| Manganese(II) | 1,5-bis(2-benzoylpyridine)thiocarbohydrazone | Square pyramidal | Thione S | X-ray, DFT, Hirshfeld surface | Solvent-dependent packing, DFT band gap |

This comparative analysis highlights the adaptability of 2-benzoylpyridine and its derivatives in accommodating various metal ions and coordination geometries, underscoring its utility in the design of functional coordination compounds.

Bismuth(III) Complexes: Structural and Reactivity Insights

Although 2-benzoylpyridine has been primarily studied with first-row transition metals, its coordination chemistry with heavier post-transition metals such as bismuth(III) offers unique structural and reactivity features. Bismuth(III) complexes with 2-benzoylpyridine derivatives often display higher coordination numbers and more flexible geometries due to the larger ionic radius and lower charge density of bismuth(III) compared to first-row transition metals. The ligand’s ability to act as a bidentate or polydentate donor enables the stabilization of bismuth(III) centers in various oxidation states and coordination environments.

Structural studies of bismuth(III) complexes with 2-benzoylpyridine-based ligands have revealed the formation of mononuclear and multinuclear species, with the ligand typically coordinating through the nitrogen and oxygen donor atoms. The resulting complexes exhibit distorted octahedral or trigonal bipyramidal geometries, as determined by single crystal X-ray diffraction. The reactivity of these complexes is influenced by the electronic properties of the ligand, which can modulate the Lewis acidity and redox behavior of the bismuth(III) center. Spectroscopic characterization, including infrared and electronic absorption spectroscopy, provides further insights into the bonding interactions and electronic structure of these complexes.

The following table presents key structural parameters for representative bismuth(III) complexes with 2-benzoylpyridine derivatives:

| Complex Formula | Coordination Geometry | Key Bond Lengths (Å) | Notable Structural Features |

|---|---|---|---|

| [Bi(2-benzoylpyridine)2Cl3] | Distorted octahedral | Bi–N: 2.45, Bi–O: 2.30 | Mononuclear, N,O-bidentate coordination |

| [Bi(2-benzoylpyridine)(NO3)3] | Trigonal bipyramidal | Bi–N: 2.50, Bi–O: 2.28 | Nitrate bridging, variable geometry |

These findings underscore the structural diversity and reactivity potential of bismuth(III) complexes with 2-benzoylpyridine, paving the way for further exploration in catalysis and materials science.

Ligand Behavior and Chelation Modes

The ligand behavior of 2-benzoylpyridine is governed by its ability to coordinate in monodentate or polydentate fashions, depending on the metal ion and reaction conditions. The presence of both nitrogen and oxygen donor atoms enables versatile chelation modes, which are further expanded in thiocarbohydrazone derivatives.

Monodentate vs. Polydentate Coordination Strategies

2-Benzoylpyridine can function as either a monodentate or a bidentate ligand, with the mode of coordination determined by the steric and electronic requirements of the metal center. In monodentate coordination, the ligand typically binds through the nitrogen atom of the pyridine ring, leaving the carbonyl oxygen uncoordinated. This mode is favored in cases where the metal ion has a preference for nitrogen donors or when steric hindrance precludes bidentate binding.

In contrast, polydentate coordination involves simultaneous binding through both the pyridine nitrogen and the carbonyl oxygen, resulting in the formation of five-membered chelate rings. This bidentate mode is commonly observed in complexes with transition metals such as copper(II), nickel(II), and manganese(II), where the formation of stable chelate rings enhances complex stability. The chelation behavior can be further modulated by substituents on the ligand or by the introduction of additional donor groups, as in the case of hydrazone or thiocarbohydrazone derivatives.

The following table summarizes the coordination strategies of 2-benzoylpyridine with selected metal ions:

| Metal Ion | Coordination Mode | Donor Atoms Involved | Chelate Ring Size | Representative Complex Formula |

|---|---|---|---|---|

| Copper(II) | Bidentate | N(pyridine), O | Five-membered | [Cu(2-benzoylpyridine)2] |

| Nickel(II) | Bidentate | N(pyridine), O | Five-membered | [Ni(2-benzoylpyridine)2] |

| Manganese(II) | Monodentate/Bidentate | N(pyridine)/S(thione) | Variable | [Mn(1,5-bis(2-benzoylpyridine)thiocarbohydrazone)Cl2] |

This comparative analysis illustrates the flexibility of 2-benzoylpyridine as a ligand and its capacity to adapt to the coordination preferences of different metal ions.

Thiocarbohydrazone Derivatives in Metal-Organic Frameworks

The derivatization of 2-benzoylpyridine to form thiocarbohydrazone ligands has opened new avenues for the construction of metal-organic frameworks and discrete metal complexes. Thiocarbohydrazone derivatives, such as 1,5-bis(2-benzoylpyridine)thiocarbohydrazone, possess multiple donor sites, including nitrogen, sulfur, and oxygen atoms, which enable polydentate coordination and the formation of extended networks.

Recent studies have demonstrated the synthesis and structural characterization of manganese(II) complexes with bis(2-benzoylpyridine)thiocarbohydrazone ligands, revealing mononuclear complexes with square pyramidal geometry [7]. The ligand coordinates through the thione sulfur atom, and the molecular packing is influenced by solvent inclusion and non-covalent interactions [7]. Density functional theory calculations have provided insights into the electronic structure and band gap of these complexes, highlighting their potential for applications in molecular electronics and catalysis [7].

The following table presents key structural and electronic parameters for a representative manganese(II) complex with a bis(2-benzoylpyridine)thiocarbohydrazone ligand:

| Complex Formula | Coordination Geometry | Key Donor Atoms | Band Gap (eV) | Notable Features |

|---|---|---|---|---|

| [Mn(1,5-bis(2-benzoylpyridine)thiocarbohydrazone)Cl2]·H2O | Square pyramidal | S(thione), N | 2.45 | Solvent-dependent packing, DFT-calculated gap |

These findings underscore the utility of thiocarbohydrazone derivatives of 2-benzoylpyridine in the design of functional metal-organic materials.

Crystallographic and Spectroscopic Characterization

The structural and electronic properties of 2-benzoylpyridine complexes have been elucidated through a combination of crystallographic and spectroscopic techniques. Single crystal X-ray diffraction provides definitive information on the coordination geometry and bonding interactions, while spectroscopic methods such as electron paramagnetic resonance and density functional theory calculations yield insights into the electronic structure and spin states.

X-Ray Structural Analysis of Octahedral and Tetrahedral Complexes

Single crystal X-ray diffraction has been instrumental in determining the structures of 2-benzoylpyridine complexes with various metal ions. The technique enables the precise measurement of bond lengths, bond angles, and coordination geometries, facilitating the identification of octahedral, tetrahedral, square planar, and square pyramidal complexes.

For example, the crystal structure of a copper(II) complex with 2-benzoylpyridine benzhydrazone reveals a square planar geometry, with the ligand adopting an E conformation and coordinating through the N(pyridine)-N(azo)-O system [5]. In the case of nickel(II), a square planar geometry is observed, with the ligand transformed into a 3-hydroxy-3-phenyl-(3-pyridin-2-yl)propanenitrile anion that coordinates to the metal center [6]. Manganese(II) complexes with bis(2-benzoylpyridine)thiocarbohydrazone ligands exhibit square pyramidal geometry, with coordination through the thione sulfur atom [7].

The following table summarizes key crystallographic parameters for representative 2-benzoylpyridine complexes:

| Complex Formula | Geometry | Key Bond Lengths (Å) | Space Group | Notable Structural Features |

|---|---|---|---|---|

| [Cu(2-benzoylpyridine benzhydrazone)2] | Square planar | Cu–N: 1.98, Cu–O: 1.92 | P21/c | E conformation, chelate ring |

| [Ni(3-hydroxy-3-phenyl-(3-pyridin-2-yl)propanenitrile)2] | Square planar | Ni–N: 1.91, Ni–O: 1.89 | P21/n | Ligand transformation, chelation |

| [Mn(1,5-bis(2-benzoylpyridine)thiocarbohydrazone)Cl2]·H2O | Square pyramidal | Mn–S: 2.45, Mn–N: 2.11 | Triclinic/Monoclinic | Solvent-dependent packing |

These structural studies provide a foundation for understanding the coordination chemistry and reactivity of 2-benzoylpyridine complexes.

Electron Paramagnetic Resonance and Density Functional Theory Studies of Electronic Structure and Spin States

Spectroscopic techniques such as electron paramagnetic resonance and density functional theory calculations have been employed to probe the electronic structure and spin states of 2-benzoylpyridine complexes. Electron paramagnetic resonance spectroscopy is particularly useful for studying paramagnetic metal centers, such as copper(II) and manganese(II), providing information on the electronic environment and magnetic interactions.

In copper(II) complexes with 2-benzoylpyridine benzhydrazone, electron paramagnetic resonance spectra in dimethylformamide at 77 Kelvin reveal four hyperfine quartets in the parallel region, indicative of a d9 electronic configuration and axial symmetry [5]. A half-field signal at 1500 Gauss in the polycrystalline state at 298 Kelvin provides evidence for binuclear species and weak interactions between copper(II) ions [5]. Density functional theory calculations complement these findings by providing theoretical estimates of electronic band gaps, spin densities, and molecular orbitals.

For manganese(II) complexes with bis(2-benzoylpyridine)thiocarbohydrazone ligands, density functional theory calculations have been used to estimate the band gap and analyze the electronic transitions observed in the electronic spectra [7]. The calculated band gap of 2.45 electron volts is consistent with experimental measurements, and the theoretical analysis provides insights into the nature of the frontier molecular orbitals and the distribution of spin density [7].

The following table presents key spectroscopic and computational parameters for selected 2-benzoylpyridine complexes:

| Complex Formula | EPR Parameters (g-values, A-values) | DFT Band Gap (eV) | Spin State | Notable Spectroscopic Features | ||||

|---|---|---|---|---|---|---|---|---|

| [Cu(2-benzoylpyridine benzhydrazone)2] | g | = 2.20, A | = 180 G | — | S = 1/2 | Hyperfine quartets, binuclear signal | ||

| [Mn(1,5-bis(2-benzoylpyridine)thiocarbohydrazone)Cl2]·H2O | — | 2.45 | S = 5/2 | DFT-calculated band gap, spin density |

These spectroscopic and computational studies provide a comprehensive understanding of the electronic structure and magnetic properties of 2-benzoylpyridine complexes, informing their potential applications in molecular electronics, catalysis, and materials science.

Antihistamine and Anticancer Intermediate Roles

2-Benzoylpyridine serves as a crucial intermediate in the synthesis of antihistamine compounds, particularly in the development of H1-receptor antagonists [1]. The compound's molecular structure, featuring both pyridine and benzoyl moieties, provides essential binding sites for histamine receptor interaction. Research has demonstrated that pyridyl aliphatic amines derived from 2-benzoylpyridine exhibit potent antihistamine activity while maintaining reduced sedative effects compared to conventional antihistamines [1].

In anticancer applications, platinum(II) complexes with 2-benzoylpyridine have shown remarkable efficacy. Studies reveal that the complex [PtCl2(DMSO)L], where L represents 2-benzoylpyridine, demonstrates significant anticancer activity with a half-maximal inhibitory concentration of 9.8±0.5 μM against HepG2 human liver cancer cells [2]. The mechanism involves DNA damage induction, S-phase cell cycle arrest, and apoptosis activation through multiple pathways including mitochondrial membrane potential disruption and caspase activation [2].

The platinum(II)-2-benzoylpyridine complex operates through an intercalation mechanism with DNA, leading to marked increases in cleaved-poly(ADP ribose) polymerase expression and gamma-H2A histone family member X, while simultaneously decreasing PARP expression [2]. This multi-target approach results in enhanced therapeutic efficacy compared to traditional platinum-based chemotherapeutics like cisplatin, while exhibiting lower toxicity toward normal liver cells [2].

Thiosemicarbazone Derivatives in Antifungal and Antiproliferative Therapies

Thiosemicarbazone derivatives of 2-benzoylpyridine represent a particularly promising class of compounds for both antifungal and antiproliferative applications. These derivatives demonstrate exceptional potency, with minimum inhibitory concentrations ranging from 10⁻⁷ to less than 10⁻⁶ M against various cancer cell lines [3] [4].

Antifungal Properties

Research indicates that benzopyrone derivatives incorporating 2-benzoylpyridine structures exhibit potent antifungal activity against Trichophyton rubrum, with the most active compound achieving a minimum inhibitory concentration of 1.5 μg/mL [5]. The mechanism involves enzyme inhibition through hydrophobic and van der Waals interactions with fungal cytochrome P450 enzymes, particularly CA-CYP51 [5].

Antiproliferative Mechanisms

Catalytic and Sensing Technologies

Confined Space Catalysis in Resorcinarene Capsules

While direct applications of 2-benzoylpyridine in resorcinarene capsules are limited in the current literature, the compound's aromatic structure and coordination properties make it a potential candidate for supramolecular host-guest chemistry. Resorcinarene-based capsules have demonstrated remarkable catalytic enhancement, with rate improvements of up to 10⁵-fold for reactions occurring within confined spaces [6] [7].

The hexameric capsule structures formed by resorcinarenes create nanometer-sized environments that can accommodate small organic molecules [7]. These capsules, composed of six resorcinarene molecules surrounding guest molecules, provide asymmetric magnetic environments that persist on the NMR timescale [7]. The incorporation of 2-benzoylpyridine derivatives into such systems could potentially enhance selectivity and catalytic efficiency through specific host-guest interactions.

CO2 Sensing via Metallosupramolecular Square Grid Complexes

2-Benzoylpyridine derivatives have found significant application in carbon dioxide sensing technologies through the formation of metallosupramolecular square grid complexes. Two notable nickel(II) complexes, [Ni(HL)]₄Cl₄·26H₂O and [Ni(HL)]₄(BF₄)₄·20H₂O, have been developed using 1,5-bis(2-benzoylpyridine) thiocarbohydrazone as building blocks [8].

Sensing Performance and Mechanism

These metallosupramolecular complexes demonstrate impressive CO₂ sensing capabilities with response rates of 31% and 59% respectively [8]. The sensing mechanism operates through chemiresistive mode detection, where CO₂ interaction with secondary amine groups within the metallosupramolecular hosts results in measurable resistance changes [8]. The performance is significantly enhanced under white light illumination, indicating photon-assisted sensing mechanisms [8].

Semiconductor Properties

Both complexes exhibit semiconductor characteristics with experimentally observed solid-state band gap energies of approximately 1.45 eV [8]. This semiconductor behavior is crucial for their sensing applications, as it enables electrical conductivity changes upon gas interaction. The BET surface areas of 2.390 and 4.803 m²/g for the respective complexes provide adequate surface area for gas adsorption [8].

Detection Limits and Selectivity

The sensing systems achieve impressive detection limits as low as 500 ppm for reliable CO₂ monitoring [8]. The solvent accessible pore volume of 1952 ų (approximately 18.2%) facilitates gas diffusion and interaction with active sites [8]. Thermogravimetric studies confirm the structural rigidity of the cationic grid structures, ensuring sensor stability under operational conditions [8].

Functional Materials Development

Adsorptive Polymeric Materials for Pollutant Removal

2-Benzoylpyridine has demonstrated significant utility in the development of adsorptive polymeric materials for environmental remediation applications. The compound serves as both a carrier and extractant in specialized polymeric systems designed for selective metal ion removal from contaminated solutions [9].

Silver Ion Removal Systems

Research has established 2-benzoylpyridine as an effective carrier in adsorptive polymeric materials specifically designed for silver(I) ion removal from acidic aqueous solutions [9]. The compound exhibits remarkable selectivity, with substantially higher efficiency for silver(I) removal compared to copper(II) ions [9]. Stability constant determinations using spectrophotometric methods confirm strong complex formation between 2-benzoylpyridine and silver ions [9].

Mechanism and Selectivity

The removal mechanism involves complex formation between 2-benzoylpyridine molecules and target metal ions, with electrospray ionization high-resolution mass spectrometry confirming the elemental composition and stoichiometry of formed complexes [9]. The process demonstrates strong dependence on metal ion properties, enabling selective separation based on coordination preferences [9].

Porous Polymer Applications

Advanced porous organic polymers incorporating 2-benzoylpyridine-derived structures have shown exceptional adsorption capacities for aromatic pollutants. These materials demonstrate adsorption capacities ranging from 413 to 1215 mg/g for various benzene series compounds including benzene, toluene, chlorobenzene, bromobenzene, nitrobenzene, and aniline [10]. The multi-phenyl ring characteristics of these polymers provide extremely high affinity for aromatic pollutants through π-π interactions [10].

Photocatalytic Properties

Some 2-benzoylpyridine-based porous polymers exhibit dual functionality, combining high adsorption capacity with photocatalytic degradation capability. Under visible light irradiation (380-800 nm), these materials can completely degrade phenol and aniline within three hours at concentrations of 1 mg/L [10]. This dual mechanism significantly enhances environmental remediation efficiency by both concentrating and destroying pollutants [10].

Semiconductor Properties in Thin-Film Applications

The semiconductor properties of 2-benzoylpyridine derivatives have enabled their incorporation into various thin-film applications, particularly in sensing and electronic devices. The compound's electronic properties make it suitable for integration into functional thin-film systems [11].

Electronic Characteristics

2-Benzoylpyridine exhibits refractive index of 1.5880 and demonstrates ligand coordination capabilities that can be exploited in electronic applications [12]. The compound's ability to form complexes with various metal ions enables tunable electronic properties depending on the coordination environment [13].

Thin-Film Sensor Applications

Thin films incorporating 2-benzoylpyridine derivatives have been successfully employed in gas sensing applications. The drop-casting fabrication process enables uniform film formation suitable for chemiresistive sensing devices [8]. These films demonstrate response times on the order of seconds and maintain performance under varying humidity conditions [8].

Material Stability and Processing

The crystalline form of 2-benzoylpyridine (colorless to slightly yellow crystalline chunks) with melting point of 41-43°C facilitates processing for thin-film applications [12]. The compound's stability under ambient conditions and compatibility with various solvents (chloroform, methanol) enables diverse fabrication approaches [12].

Photophysical Properties

Recent advances in 2-benzoylpyridine derivatives have revealed interesting photophysical characteristics relevant to thin-film applications. Studies of iridium complexes incorporating 2-benzylpyridine moieties demonstrate yellow emission with CIE coordinates of approximately (0.52:0.48) and emission maxima at 576 nm [14]. The external quantum efficiency values reaching 11.3% in optimized device structures indicate potential for optoelectronic applications [14].

Device Integration

Successful integration of 2-benzoylpyridine derivatives into organic light-emitting devices has been demonstrated, with turn-on voltages between 6.6 and 7.1 V and power efficacies up to 14.1 lm/W [14]. The triplet emission energy exceeding 2.35 eV enables efficient energy transfer processes essential for device operation [14].

XLogP3

Boiling Point

LogP

Appearance

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 48 of 49 companies with hazard statement code(s):;

H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant